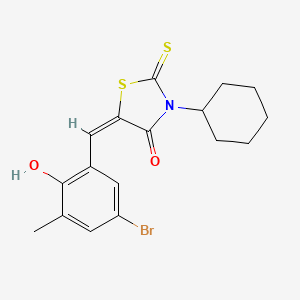![molecular formula C24H21N3O3 B11622953 (5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮是一种结构独特的复杂有机化合物,它将嘧啶三酮核心与3,5-二甲基苯基和吲哚部分结合在一起。由于其潜在的生物活性以及在药物化学中的应用,这种化合物在各种科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮的合成通常涉及多步有机反应。该过程从制备嘧啶三酮核心开始,然后引入3,5-二甲基苯基和吲哚部分。常见的合成路线包括:
缩合反应: 第一步通常涉及将合适的先驱体缩合以形成嘧啶三酮核心。
取代反应: 通过亲电芳香取代反应引入3,5-二甲基苯基。
偶联反应: 使用偶联反应(如铃木或赫克偶联)连接吲哚部分。
工业生产方法
该化合物的工业生产可能涉及实验室合成方法的优化版本,重点在于可扩展性、产量和成本效益。可以采用诸如连续流动化学和自动化合成等技术来提高效率和可重复性。
化学反应分析
反应类型
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以产生具有不同官能团的还原衍生物。
取代: 亲电和亲核取代反应可以修饰芳香环。
常见试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 钯碳、用于偶联反应的铜催化剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生醌,而还原可以产生醇或胺。
科学研究应用
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮具有多种科学研究应用:
药物化学: 由于其与特定分子靶标相互作用的能力,正在研究其作为抗癌剂的潜力。
生物学研究: 用于研究其对细胞通路和基因表达的影响。
化学生物学: 用作探针来研究蛋白质-配体相互作用。
工业应用: 在开发具有特定性能的新材料方面具有潜在用途。
作用机制
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物可以抑制或激活特定的通路,导致细胞功能发生变化。例如,它可以与受体结合并调节信号转导通路,从而影响基因表达和蛋白质合成。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种具有类似酯官能团的简单化合物。
乙酰丙酮: 具有相同的二酮结构,但缺少芳香族和吲哚基团。
二噁英: 在结构上有所不同,但可以在生物活性
和毒性方面进行比较。
独特性
(5E)-1-(3,5-二甲基苯基)-5-{[1-(丙-2-烯-1-基)-1H-吲哚-3-基]亚甲基}嘧啶-2,4,6(1H,3H,5H)-三酮的独特性在于其复杂的结构,它结合了多种官能团和芳香体系。这种复杂性允许与生物靶标进行多种相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C24H21N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O3/c1-4-9-26-14-17(19-7-5-6-8-21(19)26)13-20-22(28)25-24(30)27(23(20)29)18-11-15(2)10-16(3)12-18/h4-8,10-14H,1,9H2,2-3H3,(H,25,28,30)/b20-13+ |
InChI 键 |
XSRPZHWJMBJAIV-DEDYPNTBSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC=C)/C(=O)NC2=O)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC=C)C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)
![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
